

# The Enigmatic Structure of Dichotomine C: A Case of Undisclosed Discovery

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Compound of Interest		
Compound Name:	dichotomine C	
Cat. No.:	B1245986	Get Quote

A comprehensive review of available scientific literature and chemical databases reveals that **Dichotomine C** is a compound with a proposed molecular formula and structure but lacks the published, peer-reviewed data essential for a complete and in-depth technical guide on its chemical structure elucidation. While a database entry suggests its existence, the absence of primary research articles detailing its isolation, spectroscopic analysis, and synthesis leaves its definitive structure and properties in the realm of the unknown for the broader scientific community.

A solitary entry in the Genophore database provides a tantalizing glimpse into what **Dichotomine C** might be. The database assigns it the molecular formula C15H14N2O4 and a corresponding SMILES string, which translates to a potential chemical structure. However, the same entry critically notes that both 2D and 3D structural representations are "Not Available" and a CAS number has not been assigned, indicating a lack of formal registration and characterization in the chemical literature.

The name "dichotomine" strongly suggests a connection to the plant genus Stellaria, and specifically Stellaria dichotoma, from which other alkaloids like dichotomine B have been isolated. It is plausible that **Dichotomine C** is a yet-to-be-published constituent of this plant. The process of elucidating the structure of a novel natural product like **Dichotomine C** would typically follow a rigorous and well-established experimental workflow.

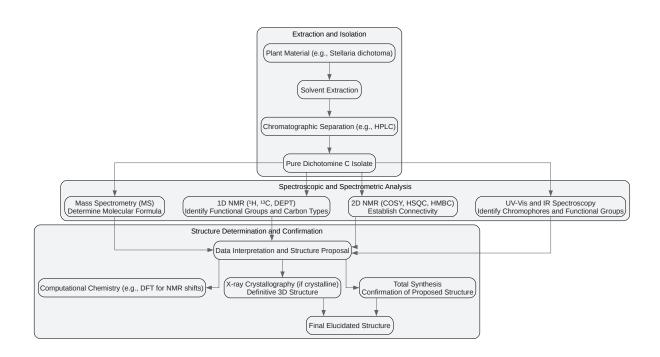


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# Hypothetical Experimental Workflow for Structure Elucidation

The journey from a crude plant extract to a fully characterized molecule involves a series of sophisticated analytical techniques. The logical workflow for elucidating the structure of a novel compound like **Dichotomine C** is outlined below.





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Figure 1. A generalized experimental workflow for the structure elucidation of a novel natural product.

### **Data Presentation: A Template for the Unknown**

Without experimental data, we can only present a template of how the quantitative information for **Dichotomine C** would be structured. The following tables are placeholders, illustrating the conventional format for presenting the spectroscopic data that would be crucial for its structure elucidation.

Table 1: Hypothetical NMR Spectroscopic Data for **Dichotomine C** (C15H14N2O4)

Position	<sup>13</sup> C δ (ppm)	<sup>1</sup> Η δ (ppm, mult., J in Hz)	COSY Correlations	HMBC Correlations
1				
2				
3				
4				
4a	-			
5	_			
6				
6a				
7				
8				
9	_			
10	-			
11	_			
ОСН₃	<del>-</del>			
ОН				



Table 2: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for Dichotomine C

Ionization Mode	Calculated m/z for [M+H]+	Found m/z
ESI+	287.0977	Data not available

### **Experimental Protocols: The Missing Methodologies**

Detailed experimental protocols are the bedrock of reproducible science. For the structure elucidation of **Dichotomine C**, these would encompass the precise conditions for each analytical technique employed.

Isolation Protocol (Hypothetical):

- Extraction: Air-dried and powdered aerial parts of Stellaria dichotoma (hypothetically 1 kg) would be extracted exhaustively with methanol (3 x 5 L) at room temperature. The combined extracts would be concentrated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract would be suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
- Chromatography: The ethyl acetate fraction, being the most likely to contain alkaloids, would be subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions would be monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing the compound of interest would be further purified by repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to afford pure **Dichotomine C**.

Spectroscopic Analysis Protocols (General):

 NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra would be recorded on a Bruker Avance spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Samples would be dissolved in a suitable deuterated solvent such as CDCl₃ or DMSOd<sub>6</sub>, with chemical shifts referenced to the residual solvent signals.



Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
would be performed on a Q-TOF mass spectrometer to determine the accurate mass and
molecular formula of the compound.

#### **Conclusion: A Call for Disclosure**

The case of **Dichotomine C** highlights the critical importance of published, peer-reviewed data in the scientific process. While its name and a proposed formula exist in a database, the absence of accessible experimental evidence means that for the scientific and drug development communities, **Dichotomine C** remains an enigma. A full technical guide on its structure elucidation awaits the formal publication of the research that would bring this molecule out of the shadows and into the light of scientific scrutiny. Until then, any discussion of its structure and biological activity remains speculative.

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